molecular formula C17H15ClN2O3S B2808395 1-(4-chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 301305-55-5

1-(4-chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No. B2808395
CAS RN: 301305-55-5
M. Wt: 362.83
InChI Key: SQWOTGDXXGRDLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C17H15ClN2O3S and its molecular weight is 362.83. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Magnetism and Luminescence in Metal-Organic Frameworks

A terthiophene-based imidazole luminophore was synthesized and studied for its photophysical properties, leading to the creation of a metal-organic framework (MOF) featuring both ligand-based emission and metal-based magnetic behaviors. This work paves the way for multifunctional materials that harness both luminescent and magnetic properties for potential applications in areas like sensing, data storage, or advanced materials science (Wang et al., 2021).

Structural Insights and Molecular Interactions

The structural elucidation of various imidazole derivatives through X-ray diffraction techniques has provided deep insights into their molecular geometry and interactions. These studies are fundamental in understanding the material's properties and potential applications in areas like material science and molecular engineering. For instance, studies revealing planarity of rings, perpendicular arrangements, and specific intermolecular interactions like hydrogen bonding and π-π interactions contribute significantly to our understanding of these molecules' chemical behavior and potential for application in various fields (Sharma et al., 2017; Sharma et al., 2019; Shraddha et al., 2020; Saberi et al., 2009).

Photoelectrochemical Applications

The synthesis and characterization of organic sensitizers based on thieno[3,4-d]imidazole for photoelectrochemical cells underscore the potential of these materials in solar energy conversion. The study of their photophysical, electrochemical, and photovoltaic properties, particularly the insights into the effects of different substituents on these properties, is crucial for the development of efficient solar energy harvesting systems (Karthik et al., 2016).

Advanced Magnetic and Photochromic Properties

The design and synthesis of multifunctional mononuclear complexes featuring both slow magnetic relaxation and photochromic behavior demonstrate the potential of these materials in areas like data storage, sensing, and imaging. The structural, magnetic, and photophysical properties of these complexes open avenues for the development of multifunctional materials with tunable properties for various high-tech applications (Cao et al., 2015).

properties

IUPAC Name

3-(4-chlorophenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c18-12-6-8-14(9-7-12)20-16-11-24(22,23)10-15(16)19(17(20)21)13-4-2-1-3-5-13/h1-9,15-16H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWOTGDXXGRDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=O)N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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